N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide
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Overview
Description
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of azepane, sulfonyl, phenyl, and chloropyridine groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl and Chloropyridine Groups: The sulfonylated azepane is coupled with 3-chloropyridine-6-carboxylic acid and a phenyl group through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature and solvent choice, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromophenyl)-3-[(hexahydro-1H-azepin-1-yl)sulfonyl]benzamide: Known for its SIRT2 inhibitory activity.
N-[3,5-Bis(trifluoromethyl)phenyl]-3-(azepan-1-ylsulfonyl)benzamide: Explored for its potential in medicinal chemistry.
Uniqueness
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chloropyridine moiety, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
CAS No. |
775316-29-5 |
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Molecular Formula |
C18H20ClN3O3S |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O3S/c19-17-9-8-14(13-20-17)18(23)21-15-6-5-7-16(12-15)26(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11H2,(H,21,23) |
InChI Key |
RTGLFGCEHLCGOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl |
solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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